molecular formula C21H31N5O2 B5623363 1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5623363
M. Wt: 385.5 g/mol
InChI Key: SHLOBCBXNKBFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of chemicals that have significant pharmacological potential. Its structure suggests it may interact with various biological targets, leading to an interest in its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic chemical substrates to more complex intermediates. For instance, Sugimoto et al. (1995) described the synthesis of a series of acetylcholinesterase inhibitors, highlighting the importance of structural analogs in enhancing biological activity (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Molecular Structure Analysis

The molecular structure of compounds significantly influences their chemical reactivity and biological activity. Khan et al. (2013) discussed the molecular structure of a synthesized compound, emphasizing hydrogen bonding and C-H…π interactions in stabilizing the structure (Khan, Ibrar, Lal, Altaf, & White, 2013).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-5-26-19(14-24(3)4)22-23-21(26)17-10-12-25(13-11-17)20(27)15-28-18-8-6-16(2)7-9-18/h6-9,17H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLOBCBXNKBFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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